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Introduction

Cobalt-catalyzed cyclopropanation has emerged as a powerful and versatile method for the
synthesis of cyclopropane rings, which are crucial structural motifs in numerous natural
products and pharmaceutical agents. This protocol focuses on the cobalt-porphyrin and cobalt-
salen catalyzed cyclopropanation of olefins using ethyl diazoacetate (EDA) as a carbene
precursor. Cobalt catalysts offer a distinct advantage over other transition metals, such as
copper and rhodium, by operating through a stepwise radical mechanism. This unique reactivity
profile allows for the efficient cyclopropanation of a broad range of alkenes, including electron-
deficient ones, often with high stereoselectivity. Furthermore, the use of chiral cobalt complexes
enables highly enantioselective transformations, providing access to optically active
cyclopropanes.

Reaction Mechanism

The prevailing mechanism for cobalt(Il)-porphyrin-catalyzed cyclopropanation involves the
formation of a cobalt-carbene radical intermediate. The catalytic cycle can be summarized as
follows:

o Carbene Formation: The cobalt(ll) catalyst reacts with ethyl diazoacetate (EDA) to form a
cobalt-carbene adduct with the concomitant release of dinitrogen. This intermediate exists in
equilibrium between a bridging carbene and a terminal carbene radical species.
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o Radical Addition: The cobalt-carbene radical undergoes a stepwise radical addition to the
alkene, forming a y-alkyl radical intermediate.

» Ring Closure: Subsequent intramolecular radical substitution leads to the formation of the
cyclopropane ring and regeneration of the cobalt(ll) catalyst.

This stepwise radical mechanism is a key feature of cobalt-catalyzed cyclopropanation and is
responsible for its unique reactivity and selectivity.

2

(Ethyl Diazoacetate (N2CHCOZEt))

+ EDA
-N2

Cobalt-Carbene Radical
Intermediate
Catalyst y-Alkyl Radical
Co(ll) Catalyst S ________Regeneraon ________________- Intermediate Cyclopropane Product

Click to download full resolution via product page

Caption: Proposed mechanism for cobalt-catalyzed cyclopropanation.

Experimental Protocols

General Procedure for Cobalt-Porphyrin Catalyzed
Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a representative example for the cyclopropanation of styrene using a cobalt(ll)-
porphyrin complex as the catalyst.

Materials:
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Cobalt(ll)-porphyrin catalyst (e.g., Co(TPP) - Cobalt(ll) meso-tetraphenylporphyrin)

Styrene (freshly distilled)

Ethyl diazoacetate (EDA)

Anhydrous solvent (e.g., dichloromethane or toluene)

Inert gas (e.g., nitrogen or argon)

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere, add the cobalt(ll)-porphyrin
catalyst (1-5 mol%).

e Add the anhydrous solvent (to achieve a desired concentration, typically 0.1-0.5 M with
respect to the limiting reagent).

e Add styrene (1.0 equivalent).

 To the stirred solution, add ethyl diazoacetate (1.1-1.5 equivalents) dropwise via syringe over
a period of time (e.g., 1 hour). Note: Slow addition is often employed to minimize the
dimerization of EDA.

 Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor
the reaction progress by TLC or GC analysis.

o Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the residue by column chromatography on silica gel using a suitable eluent system
(e.g., hexane/ethyl acetate) to afford the desired cyclopropane product.

General Procedure for Asymmetric Cyclopropanation
with a Chiral Cobalt(ll)-Porphyrin Catalyst[1]

This protocol is adapted for enantioselective cyclopropanation using a chiral cobalt catalyst.
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Materials:

o Chiral cobalt(ll)-porphyrin catalyst (e.g., [Co(1)] as described in the reference) (1 mol%)[1]
o Styrene derivative (1.0 equivalent)

o Ethyl diazoacetate (EDA) or tert-butyl diazoacetate (t-BDA) (1.1 equivalents)

¢ 4-(Dimethylamino)pyridine (DMAP) (0.5 equivalents)[1]

¢ Anhydrous solvent (e.g., CH2CI2)

e Inert gas (e.g., nitrogen or argon)

Procedure:

In an oven-dried Schlenk tube under a nitrogen atmosphere, place the chiral cobalt(ll)-
porphyrin catalyst (1 mol%) and DMAP (0.5 equiv).[1]

» Add the anhydrous solvent, followed by the styrene derivative (1.0 equiv).[1]
e Add the diazoacetate (EDA or t-BDA, 1.1 equiv) in one portion.[1]

« Stir the reaction mixture at room temperature until the styrene derivative is completely
consumed as monitored by TLC.[1]

o Concentrate the reaction mixture and purify the residue by flash column chromatography on
silica gel to yield the enantiomerically enriched cyclopropane product.[1]

Data Presentation

The following tables summarize the quantitative data for cobalt-catalyzed cyclopropanation
reactions with various styrene derivatives using different cobalt catalysts and diazo reagents.

Table 1: [Co(1)]-Catalyzed Asymmetric Cyclopropanation of Styrene Derivatives with
Diazoacetates[1]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubs.acs.org/doi/10.1021/jo070997p
https://pubs.acs.org/doi/10.1021/jo070997p
https://pubs.acs.org/doi/10.1021/jo070997p
https://pubs.acs.org/doi/10.1021/jo070997p
https://pubs.acs.org/doi/10.1021/jo070997p
https://pubs.acs.org/doi/10.1021/jo070997p
https://pubs.acs.org/doi/10.1021/jo070997p
https://pubs.acs.org/doi/10.1021/jo070997p
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Styrene Diazo . de (%) ee (%)
Entry L. Yield (%) .
Derivative Reagent (trans:cis) (trans)
1 Styrene EDA 95 >08:2 98
2 Styrene t-BDA 96 >98:2 99
4-
3 Methylstyren EDA 94 >98:2 98
e
4-
4 Methylstyren t-BDA 95 >98:2 99
e
4-
5 Methoxystyre  EDA 92 >08:2 97
ne
4-
6 Methoxystyre  t-BDA 93 >98:2 98
ne
4-
7 Chlorostyren EDA 96 >98:2 98
e
4-
8 Chlorostyren t-BDA 97 >08:2 99
e
4-
9 Bromostyren EDA 95 >08:2 98
e
4-
10 Bromostyren t-BDA 96 >98:2 99

e

Table 2: Cobalt(Il) Porphyrin-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate
(EDA)
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Diastereomeri

Entry Alkene Catalyst Yield (%) c Ratio
(trans:cis)

1 Styrene Co(TPP) 89 75:25

2 4-Methylstyrene Co(TPP) 91 78:22

3 4-Chlorostyrene Co(TPP) 85 70:30

4 a-Methylstyrene Co(TPP) 82 -

5 1-Hexene Co(TPP) 75 65:35

Experimental Workflow

The general workflow for a cobalt-catalyzed cyclopropanation experiment is outlined below.
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Caption: General experimental workflow for cobalt-catalyzed cyclopropanation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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